molecular formula C10H13BrClN3O2S B385423 1-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine CAS No. 247583-86-4

1-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Cat. No. B385423
Key on ui cas rn: 247583-86-4
M. Wt: 354.65g/mol
InChI Key: DMXGFDSGVSISBY-UHFFFAOYSA-N
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Patent
US07399780B2

Procedure details

The title compound was prepared as described for Example 3 using 1-methylpiperazine and 5-bromo-6-chloropyridine-3-sulfonyl chloride. Yield: 91%: 1H NMR (CDCl3, 400 MHz) δ 8.59 (d, J=2 Hz, 1 H), 7.67 (d, J=2 Hz, 1 H), 3.08-3.01 (m, 4 H), 2.43 (t, J=5 Hz, 4 H), 2.22 (s, 3 H); 13C NMR (CDCl3, 100 MHz) δ 155.5, 146.8, 141.2, 132.7, 121.4, 54.2, 46.3, 46.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:10]=[C:11]([S:16](Cl)(=[O:18])=[O:17])[CH:12]=[N:13][C:14]=1[Cl:15]>>[Br:8][C:9]1[CH:10]=[C:11]([S:16]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)(=[O:18])=[O:17])[CH:12]=[N:13][C:14]=1[Cl:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1Cl)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1Cl)S(=O)(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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